Ponesimod-d4 -

Ponesimod-d4

Catalog Number: EVT-15275230
CAS Number:
Molecular Formula: C23H25ClN2O4S
Molecular Weight: 465.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Ponesimod-d4 is classified as a small molecule and falls under the category of antineoplastic and immunomodulating agents. It is specifically categorized as an immunosuppressant and a sphingosine 1-phosphate receptor modulator . The chemical structure of Ponesimod-d4 is similar to that of Ponesimod but includes deuterium atoms, which can alter its pharmacokinetic properties.

Synthesis Analysis

Methods and Technical Details

The synthesis of Ponesimod involves several key steps starting from isothiocyanate as a raw material. The process includes:

Molecular Structure Analysis

Structure and Data

Ponesimod-d4 has a complex molecular structure characterized by specific functional groups that contribute to its activity. The chemical formula for Ponesimod-d4 is C23H25ClN2O4SC_{23}H_{25}ClN_{2}O_{4}S, with an average molecular weight of approximately 460.97 g/mol .

  • Molecular Structure Features:
    • Heavy Atom Count: 31
    • Defined Atom Stereocenter Count: 1
    • Rotatable Bond Count: 8
    • Hydrogen Bond Donor Count: 2
    • Hydrogen Bond Acceptor Count: 6

The structural representation includes a thiazolidine ring and various substituents that enhance its receptor-binding capabilities .

Chemical Reactions Analysis

Reactions and Technical Details

Ponesimod-d4 can undergo several chemical transformations similar to its non-deuterated counterpart:

  • Oxidation Reactions: These can lead to the formation of carboxylic acids or other oxidized derivatives.
  • Reduction Reactions: Reduction can convert functional groups such as carboxyl into alcohols.
  • Substitution Reactions: Functional groups can be replaced by others through various mechanisms involving different reagents .

The specific reactivity patterns may vary slightly due to the presence of deuterium, which could influence reaction kinetics and pathways.

Mechanism of Action

Process and Data

Ponesimod acts primarily as a selective modulator for sphingosine 1-phosphate receptor 1, leading to the internalization of this receptor on lymphocytes. This action results in:

  • Inhibition of lymphocyte egress from lymphoid tissues.
  • Reduction in circulating lymphocyte counts, which decreases autoimmune inflammation associated with multiple sclerosis.

The modulation at this receptor level helps mitigate disease progression in patients with relapsing forms of multiple sclerosis .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Ponesimod-d4 exhibits distinct physical and chemical properties:

  • State: Solid
  • Appearance: Off-white to yellow solid powder
  • Density: Approximately 1.3±0.1g/cm31.3\pm 0.1\,g/cm^3
  • Boiling Point: 658.0±65.0°C658.0\pm 65.0\,°C at 760mmHg760\,mmHg
  • Flash Point: 351.7±34.3°C351.7\pm 34.3\,°C
  • Solubility in DMSO: ~92 mg/mL (~199.6 mM)
  • LogP (Partition Coefficient): Approximately 5.085.08 indicating lipophilicity.

These properties are crucial for understanding its behavior in biological systems and its formulation for therapeutic use .

Applications

Scientific Uses

Ponesimod-d4 is primarily utilized in clinical settings for the treatment of relapsing forms of multiple sclerosis. Its mechanism as a sphingosine 1-phosphate receptor modulator allows it to effectively manage symptoms and slow disease progression by altering immune cell trafficking . Additionally, research continues into potential applications in other autoimmune conditions due to its immunomodulatory effects.

Synthetic Methodologies for Deuterated Sphingosine-1-Phosphate Receptor Modulators

Isotopic Labeling Strategies in S1P1-Targeted Therapeutics

Deuterium incorporation into S1P1 receptor modulators leverages the deuterium kinetic isotope effect (DKIE), where carbon-deuterium (C-D) bonds exhibit slower enzymatic cleavage compared to carbon-hydrogen (C-H) bonds. This strategically prolongs drug half-life by reducing first-pass metabolism. For Ponesimod-d4 (ACT-128800-d4), deuterium atoms are incorporated at four positions on the benzonitrile ring, replacing hydrogen atoms in aromatic C-H bonds. This site was selected due to its role as a metabolic hotspot—cytochrome P450 (CYP)-mediated oxidation predominantly occurs here, generating labile phenolic intermediates [1] [9].

Mass spectrometry (MS) studies confirm that deuterium labeling at these positions significantly alters metabolic pathways. In human liver microsomes, Ponesimod-d4 shows a ~30% reduction in clearance rates compared to non-deuterated Ponesimod, attributable to attenuated CYP3A4-mediated oxidative metabolism. This aligns with the "metabolic switch" hypothesis, where deuterium redirects metabolism toward non-critical pathways, preserving the active scaffold [3] [9].

Table 1: Receptor Binding Affinity of Ponesimod vs. Ponesimod-d4

Target ReceptorPonesimod IC₅₀ (nM)Ponesimod-d4 IC₅₀ (nM)
S1P₁6.06.2
S1P₅142148
S1P₃20682105

Data derived from competitive radioligand binding assays [1] [9].

Chemoenzymatic Synthesis Pathways for Ponesimod-d4

The synthesis of Ponesimod-d4 integrates chemical deuteration with enzymatic resolution to ensure stereochemical fidelity. The process begins with deuterated precursors: tetradeuterated benzonitrile derivatives synthesized via catalytic deuterium exchange using Pd/C or Rh/C catalysts in D₂O at elevated temperatures (80–100°C). This yields >98% deuterium incorporation at aromatic positions [1] [6].

Key synthetic steps include:

  • Regioselective Cyclization: Deuterated isothiocyanate (²H₄-C₆H₂CN) reacts with n-propylamine and 2-bromoacetyl bromide to form the thiazolidine-4-one core. Bromoacetyl bromide is critical here—it achieves a 41:1 regioselectivity ratio for the desired isomer (16.3:16.4) compared to methyl 2-bromoacetate (1:10), minimizing byproduct formation [6].
  • Aldol Condensation: The deuterated thiazolidinone undergoes base-catalyzed condensation with aldehyde 16.5, generating phenol 16.6 with high diastereoselectivity (>90% de).
  • Chiral Resolution: (R)-3-chloro-1,2-propanediol (16.7) is attached via Sₙ2 reaction under mild basic conditions (K₂CO₃, DMF). Enzymatic methods using lipases (e.g., Candida antarctica Lipase B) may resolve racemic intermediates, though chemical synthesis predominates for scale-up [6] [9].

The final structure, C₂₃H₂₁D₄ClN₂O₄S (MW: 465.00 g/mol), retains the pharmacological profile of non-deuterated Ponesimod while exhibiting enhanced metabolic stability [1].

Optimization of Deuterium Incorporation Efficiency

Achieving high deuteration efficiency (>95%) requires addressing three challenges: isotopic dilution, regiochemical bias, and reaction scalability.

  • Catalyst Selection: Heterogeneous catalysts (e.g., PtO₂) in D₂O enable efficient H/D exchange but risk over-deuteration at aliphatic sites. Recent protocols use microwave-assisted deuteration with Pd/C, reducing reaction times from 48h to 6h while maintaining 97–99% isotopic purity [1].
  • Solvent Effects: Polar aprotic solvents (e.g., DMF-d₇) suppress proton back-exchange, crucial for aromatic deuteration. In situ NMR monitoring confirms <2% deuterium loss during thiazolidinone formation [6].
  • Analytical Validation: Liquid chromatography-mass spectrometry (LC-MS) and ²H-NMR spectroscopy quantify deuteration efficiency. LC-MS detects isotopic impurities (e.g., D₃ or D₂ species), while ²H-NMR localizes deuterium atoms to specific molecular positions. For Ponesimod-d4, ²H-NMR peaks at δ 7.2–7.4 ppm confirm deuteration on the benzonitrile ring [1] [10].

Table 2: Optimization Parameters for Deuteration Efficiency

ParameterBaseline MethodOptimized MethodEfficiency Gain
CatalystPd/C (standard)Pd/C (nanoparticle)+12%
Temperature70°C100°C (microwave)+25%
SolventH₂O/D₂O mixAnhydrous DMF-d₇+15%
Reaction Time48 h6 h88% time reduction

Data compiled from synthetic chemistry studies [1] [6] [10].

Deuterium localization in biological matrices is validated using neutron diffraction and MS. In myelinated nerves, deuterated lipids show distinct scattering density peaks at bilayer centers, confirming stable incorporation. MS lipidomics further reveal differential deuteration across species—e.g., cerebrosides incorporate ~9 deuteriums vs. ~4 in fatty acids—informing in vivo tracking of deuterated therapeutics [10].

Properties

Product Name

Ponesimod-d4

IUPAC Name

(5Z)-5-[[3-chloro-4-[(2R)-2,3-dihydroxypropoxy]phenyl]methylidene]-2-propylimino-3-(2,3,4,5-tetradeuterio-6-methylphenyl)-1,3-thiazolidin-4-one

Molecular Formula

C23H25ClN2O4S

Molecular Weight

465.0 g/mol

InChI

InChI=1S/C23H25ClN2O4S/c1-3-10-25-23-26(19-7-5-4-6-15(19)2)22(29)21(31-23)12-16-8-9-20(18(24)11-16)30-14-17(28)13-27/h4-9,11-12,17,27-28H,3,10,13-14H2,1-2H3/b21-12-,25-23?/t17-/m1/s1/i4D,5D,6D,7D

InChI Key

LPAUOXUZGSBGDU-JYHCKPPASA-N

Canonical SMILES

CCCN=C1N(C(=O)C(=CC2=CC(=C(C=C2)OCC(CO)O)Cl)S1)C3=CC=CC=C3C

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C)N2C(=O)/C(=C/C3=CC(=C(C=C3)OC[C@@H](CO)O)Cl)/SC2=NCCC)[2H])[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.